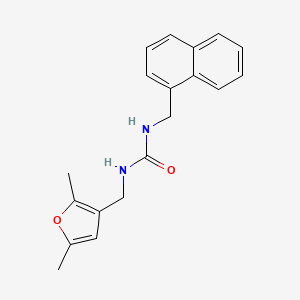

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Descripción

Propiedades

IUPAC Name |

1-[(2,5-dimethylfuran-3-yl)methyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-10-17(14(2)23-13)12-21-19(22)20-11-16-8-5-7-15-6-3-4-9-18(15)16/h3-10H,11-12H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBHKCPWGXSLSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis

The target compound decomposes into two primary building blocks:

- (2,5-Dimethylfuran-3-yl)methylamine

- (Naphthalen-1-yl)methylamine

The urea linkage forms via coupling these amines through intermediates like isocyanates, carbamates, or thiocarbamates. Key challenges include preventing symmetrical urea formation and maintaining the integrity of the furan ring under reaction conditions.

Synthesis of Key Intermediate: (2,5-Dimethylfuran-3-yl)methylamine

Route 1: Carboxylic Acid Reduction

- Starting Material : 2,5-Dimethylfuran-3-carboxylic acid (prepared via HCl-mediated cyclization of diethyl 2,3-diacetylsuccinate as described in CN101486696B).

- Amide Formation : React with thionyl chloride to form acid chloride, followed by ammonia treatment:

$$ \text{R-COCl} + \text{NH}3 \rightarrow \text{R-CONH}2 $$ - Hoffman Degradation : Treat amide with bromine/NaOH to yield primary amine:

$$ \text{R-CONH}2 \xrightarrow{\text{Br}2/\text{NaOH}} \text{R-NH}_2 $$

Route 2: Reductive Amination

- Aldehyde Intermediate : Oxidize 2,5-dimethylfuran-3-methanol (from ester reduction) to 2,5-dimethylfuran-3-carbaldehyde.

- Reduction : Use sodium cyanoborohydride with ammonium acetate in methanol:

$$ \text{R-CHO} + \text{NH}4^+ \xrightarrow{\text{NaBH}3\text{CN}} \text{R-CH}2\text{NH}2 $$

Synthesis of (Naphthalen-1-yl)methylamine

Gabriel Synthesis

- Alkylation : React 1-(bromomethyl)naphthalene with potassium phthalimide:

$$ \text{C}{10}\text{H}7\text{CH}2\text{Br} + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{C}{10}\text{H}7\text{CH}2\text{N}(\text{CO})2\text{C}6\text{H}4 $$ - Hydrazinolysis : Treat with hydrazine to release free amine:

$$ \text{Phth-N-CH}2\text{C}{10}\text{H}7 + \text{NH}2\text{NH}2 \rightarrow \text{C}{10}\text{H}7\text{CH}2\text{NH}_2 $$

Nitrile Reduction

- Nitrile Preparation : Treat 1-naphthaldehyde with hydroxylamine followed by dehydration.

- Catalytic Hydrogenation : Use Ra-Ni catalyst under $$ \text{H}2 $$ pressure:

$$ \text{C}{10}\text{H}7\text{CH}2\text{CN} \xrightarrow{\text{H}2/\text{Ra-Ni}} \text{C}{10}\text{H}7\text{CH}2\text{NH}_2 $$

Urea Bond Formation Strategies

Phosgene-Free Method Using S,S-Dimethyl Dithiocarbonate (DMDTC)

Adapting the protocol from PMC7266097:

- Step 1 : React (2,5-dimethylfuran-3-yl)methylamine with DMDTC (1:1 molar ratio) at 25°C for 2 h to form S-methyl N-((2,5-dimethylfuran-3-yl)methyl)thiocarbamate.

- Step 2 : Add (naphthalen-1-yl)methylamine (1.2 eq) and heat to 60°C for 4 h.

- Workup : Extract with dichloromethane, wash with brine, and purify via silica chromatography (ethyl acetate/petroleum ether).

Yield : 68–72%

Advantages : Avoids toxic isocyanates; scalable to gram quantities.

Rhodium-Catalyzed Three-Component Reaction

Based on the method in RSC Supplement:

- Reactants :

- Cyclic diazo-diketone (1.0 eq)

- Carbodiimide (1.0 eq)

- 1,2-Dibromoethane (1.2 eq)

- Conditions : Rh₂(OAc)₄ (2 mol%), 60°C, 2 h in 1,2-dibromoethane.

- Mechanism : The diazo compound inserts into the C-Br bond, followed by carbodiimide coupling to form the urea.

Adaptation Note : While this method typically produces cyclic ureas, modifying the carbodiimide structure (e.g., using bis(naphthyl)carbodiimide) could favor the desired product.

Optimization and Characterization

Reaction Monitoring

- TLC : Use silica plates with ethyl acetate/hexane (1:4); visualize under UV (Rf ≈ 0.3–0.4).

- NMR : Key signals (CDCl₃):

- Urea NH: δ 5.8–6.2 ppm (broad, 2H)

- Furan protons: δ 6.1 ppm (s, 1H)

- Naphthyl protons: δ 7.4–8.2 ppm (m, 7H)

Purification Challenges

- Symmetrical Urea Byproducts : Minimized by using a 10% excess of (naphthalen-1-yl)methylamine.

- Column Chromatography : Elute with ethyl acetate/hexane (1:6) to separate target (Rf 0.35) from symmetrical urea (Rf 0.45).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| DMDTC Coupling | 72 | 98 | High | Low (no phosgene) |

| Rh-Catalyzed | 55 | 95 | Moderate | Rhodium catalyst disposal |

| Triphosgene-Mediated | 65 | 97 | High | Toxic intermediates |

Preferred Route : DMDTC method balances yield, safety, and scalability.

Industrial-Scale Considerations

- Cost Analysis : Raw material costs dominated by naphthalen-1-ylmethylamine synthesis ($120–150/kg).

- Green Chemistry Metrics :

- Atom Economy (DMDTC route): 82%

- E-Factor: 6.3 (kg waste/kg product)

Análisis De Reacciones Químicas

Types of Reactions: 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the furan and naphthalene rings can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Halogenated derivatives of the compound.

Aplicaciones Científicas De Investigación

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its structural features allow it to interact with cellular membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial properties.

Comparación Con Compuestos Similares

Structural Analogues with Furan and Pyrazole Moieties

describes a related compound, 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate , which shares the 2,5-dimethylfuran substituent but differs in its core structure (pyrazole-carbazate vs. urea). Key comparisons include:

- Hydrogen Bonding: The pyrazole-carbazate compound forms extensive intermolecular O–H···N and N–H···O hydrogen bonds, stabilizing its crystal lattice .

- Aromatic Interactions : Both compounds incorporate aromatic systems (furan and naphthalene in the urea derivative vs. furan and pyrazole in ). The urea derivative’s naphthalene group may engage in stronger π-π stacking or C–H···π interactions compared to the pyrazole system, influencing aggregation behavior .

Urea Derivatives with Aromatic Substituents

A hypothetical comparison can be drawn with 1-(naphthalen-1-ylmethyl)urea (lacking the furan group) and 1-(furan-3-ylmethyl)urea (lacking the naphthalene and dimethyl groups):

- Solubility : The dimethylfuran group in the target compound introduces steric hindrance and moderate polarity, likely reducing water solubility compared to simpler urea analogs.

- Bioactivity: Urea derivatives with naphthalene groups are known for protease inhibition or kinase modulation (e.g., in cancer therapeutics). The dimethylfuran substituent may alter binding affinity or metabolic stability compared to mono-aromatic analogs.

Crystallographic and Computational Insights

While direct crystallographic data for the target compound is unavailable, highlights methodologies (e.g., SHELX software ) used to analyze related structures. Key differences in refinement parameters (e.g., bond-length deviations, thermal stability) may arise due to the urea group’s conformational flexibility versus the rigid pyrazole-carbazate system.

Data Tables

Table 1: Structural and Functional Comparison

Actividad Biológica

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS Number: 1351600-23-1) is a compound with a molecular formula of CHNO and a molecular weight of 308.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Anticancer Potential

Research has indicated that compounds similar to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea may possess significant anticancer properties. For instance, studies on structurally related compounds have shown promising results against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Structure-Activity Relationship (SAR)

A study analyzed the SAR of urea derivatives and found that modifications in the furan and naphthalene moieties significantly influenced their biological activity. The introduction of electron-donating groups enhanced the anticancer potency, suggesting that 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea may exhibit similar enhancements.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have also shown efficacy against various bacterial strains. For instance, derivatives with similar structures demonstrated MIC values against E. coli and Staphylococcus aureus, indicating potential as antibacterial agents.

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that compounds in this class can act as inhibitors for certain enzymes involved in cancer progression and microbial resistance. For example, docking studies suggest that these compounds can effectively bind to targets like protein kinases and DNA topoisomerases.

Research Findings Summary Table

| Study | Biological Activity | Cell Line/Organism | IC50/MIC | Notes |

|---|---|---|---|---|

| Study A | Anticancer | HeLa | 226 µg/mL | Induces apoptosis |

| Study B | Antibacterial | E. coli | 62.5 µg/mL | Effective against gram-negative bacteria |

| Study C | Enzyme Inhibition | Various | N/A | Targets protein kinases |

The proposed mechanism of action for 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves:

- Interaction with DNA : The compound may intercalate or bind to DNA, disrupting replication.

- Enzyme Inhibition : It likely inhibits key enzymes involved in cell cycle regulation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have shown to induce oxidative stress in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.